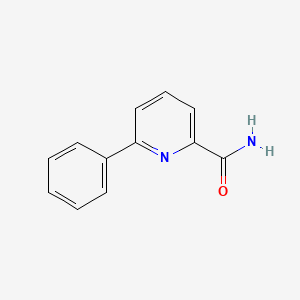

6-Phenylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

6-phenylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12(15)11-8-4-7-10(14-11)9-5-2-1-3-6-9/h1-8H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYGWEZVMVUBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704527 | |

| Record name | 6-Phenylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856834-05-4 | |

| Record name | 6-Phenylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Pyridine Carboxamide Scaffolds in Contemporary Chemical Research

The pyridine (B92270) ring is a fundamental heterocyclic structure that holds a privileged position in chemical and pharmaceutical sciences. enpress-publisher.comnih.gov As a polar and ionizable aromatic molecule, it is often incorporated into larger molecular frameworks to enhance solubility and bioavailability. enpress-publisher.com In the realm of medicinal chemistry, pyridine and its derivatives are integral components in over 7,000 existing drug molecules and are consistently found in a diverse range of FDA-approved drug candidates. nih.govrsc.org This widespread use stems from their ability to engage in various biological interactions, leading to applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. dovepress.com

The carboxamide group, when attached to the pyridine scaffold, further enhances the molecule's functional and structural diversity. Quinoline-3-carboxamides, for example, have demonstrated significant potential in treating autoimmune diseases like multiple sclerosis and rheumatoid arthritis. mdpi.com The fusion of a pyridine nucleus with other chemical moieties is a critical strategy in the discovery of new drugs. enpress-publisher.com Researchers are continually drawn to these scaffolds due to their therapeutic potential and the versatility they offer for structural modifications. enpress-publisher.com This interest extends beyond pharmaceuticals into materials science, where pyridine derivatives are used in the synthesis of dyes and agricultural chemicals. enpress-publisher.com The imidazo[1,2-a]pyridine-8-carboxamide (B121145) framework, for instance, is noted as a highly efficient scaffold for developing new therapeutic agents. bohrium.com

Structural Elucidation and Fundamental Reactivity Profile of 6 Phenylpyridine 2 Carboxamide

Classical Amidation Approaches for Carboxamide Formation

The formation of the carboxamide functional group is a cornerstone of organic synthesis. Classical methods typically involve the activation of a carboxylic acid, in this case, 6-phenylpyridine-2-carboxylic acid, to facilitate its reaction with an amine source.

The most common strategy involves converting the carboxylic acid into a more electrophilic derivative, such as an acyl chloride or anhydride, which then readily reacts with ammonia (B1221849) or an amine. fishersci.it This two-step process is often referred to as the Schotten-Baumann reaction when using an acyl chloride. fishersci.it

Acyl Chloride Formation: 6-Phenylpyridine-2-carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an aprotic solvent. fishersci.it

Amidation: The resulting 6-phenylpyridine-2-carbonyl chloride is then reacted with aqueous or gaseous ammonia to yield the primary amide, 6-phenylpyridine-2-carboxamide. The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. fishersci.itmdpi.com To synthesize N-substituted analogues, a primary or secondary amine is used in place of ammonia. mdpi.commdpi.com

Alternatively, direct amidation can be achieved using coupling reagents developed primarily for peptide synthesis. numberanalytics.comresearchgate.net These reagents activate the carboxylic acid in situ.

Carbodiimide Method: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.it This intermediate is susceptible to nucleophilic attack by an amine, yielding the amide with high efficiency. fishersci.it

Onium Salt Method: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also widely used for their high efficiency and mild reaction conditions. numberanalytics.com

| Method | Activating Agent | Key Intermediate | Amine Source | Ref. |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride | Ammonia, Primary/Secondary Amine | fishersci.it, mdpi.com |

| Direct Coupling | DCC, EDC, HATU | O-acylisourea, Activated Ester | Ammonia, Primary/Secondary Amine | numberanalytics.com, fishersci.it |

Transition Metal-Catalyzed Coupling Reactions for Substituted Pyridine-Carboxamide Synthesis

Transition-metal catalysis offers powerful and efficient routes for constructing the this compound scaffold, often with high selectivity and functional group tolerance. researchgate.net These methods can be used to form the C-C bond between the rings or to introduce the carboxamide group.

A primary strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biaryl core. rsc.org This reaction typically couples an aryl halide with an arylboronic acid. To synthesize the target compound, two main pathways can be envisioned:

Coupling of a 6-halopyridine-2-carboxamide with phenylboronic acid.

Coupling of a 6-phenyl-2-halopyridine with a suitable carboxamide precursor.

Research has demonstrated the successful Suzuki coupling of 6-bromo-2-pyridinecarboxaldehyde with various boronic acids using a Pd(PPh₃)₄ catalyst, showcasing the viability of forming the 6-phenylpyridine linkage on a similar substrate. rsc.org

Another key transition-metal-catalyzed method is aminocarbonylation, which introduces a carboxamide group onto an aryl halide using carbon monoxide and an amine. mdpi.com For instance, palladium-catalyzed aminocarbonylation has been effectively used to convert 6-iodo- and 8-iodo-imidazo[1,2-a]pyridines into their corresponding carboxamides. mdpi.com This suggests that a 6-phenyl-2-halopyridine could be a viable substrate for a late-stage introduction of the carboxamide moiety via palladium-catalyzed aminocarbonylation.

| Reaction | Catalyst | Reactant 1 | Reactant 2 | Key Bond Formed | Ref. |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 6-Halopyridine-2-carboxamide | Phenylboronic acid | C(pyridine)-C(phenyl) | rsc.org |

| Aminocarbonylation | Pd-based catalyst | 6-Phenyl-2-halopyridine | Amine, CO | C(pyridine)-C(O)N | mdpi.com |

Multi-Component Reactions (MCRs) for Direct Synthesis of the this compound Core

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and synthetic steps. researchgate.netpreprints.org While a direct one-pot synthesis of this compound via an MCR is not prominently documented, established MCRs for pyridine synthesis can be adapted.

Many pyridine syntheses involve the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia source. researchgate.netorganic-chemistry.org For example, the reaction of an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297) can produce highly substituted pyridines. researchgate.net To target this compound, one could theoretically employ benzaldehyde, an appropriate C3 synthon that can be converted to a carboxamide, and a suitable reaction partner.

A relevant example is the Biginelli reaction, which, although it produces dihydropyrimidines, can be part of a multi-step sequence. A one-pot reaction of 6-bromo-2-pyridinecarboxaldehyde, urea, and a β-keto amide, followed by oxidation and a subsequent Suzuki coupling, was used to generate complex (6-phenylpyridin-2-yl)pyrimidine derivatives. rsc.org This highlights the utility of MCRs in rapidly assembling the core heterocyclic structure, which can then be further functionalized to achieve the final target. rsc.org

Derivatization Strategies for this compound and Its Analogues

Derivatization of the this compound scaffold allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. Modifications can be targeted at the pyridine ring, the phenyl substituent, or the amide group itself.

The pyridine ring in this compound has three available positions (C3, C4, C5) for further substitution. Modern C-H functionalization reactions provide a direct means to introduce new groups without pre-activating the ring. nih.gov The pyridine nitrogen and the amide group can act as directing groups to control the regioselectivity of these transformations. rsc.orgnih.gov

C3-Functionalization: Studies on N-(tert-Butyl)pyridine-2-carboxamide show that the C3 position is readily deprotonated, making it a site for electrophilic attack. researchgate.net

C-H Arylation: Palladium-catalyzed C-H arylation is a powerful tool for modifying such scaffolds. Depending on the catalyst and directing group influence, functionalization can be directed to specific C-H bonds. rsc.org Rhodium catalysts have also been shown to facilitate the olefination of N-(pyridin-2-yl)acetamide at the C3 position. nih.gov

The phenyl ring offers another site for structural modification. While classical electrophilic aromatic substitution is possible, modern C-H activation provides a more versatile and often more selective approach.

A notable study demonstrated a dual Ru-photoredox and Pd-catalyzed C-H arylation of (6-phenylpyridin-2-yl)pyrimidine substrates. rsc.org In this system, the reaction selectively occurs on the phenyl ring, allowing for the introduction of a second aryl group. The methodology was shown to be compatible with a wide range of aryl diazonium salts as the arylating agent and tolerated various substituents on the phenyl ring of the substrate. rsc.org

The carboxamide group is a versatile functional handle that can be readily modified.

N-Substitution: The most direct way to obtain N-substituted amides is to use a primary or secondary amine instead of ammonia during the classical amidation step (see Section 2.1). mdpi.com This approach has been used to synthesize a variety of substituted N-phenylpyrazine-2-carboxamides from the corresponding acyl chloride and substituted anilines, a strategy directly applicable to the 6-phenylpyridine system. mdpi.commdpi.com

Reduction to Amine: The carboxamide group can be reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents.

Conversion to Nitrile: The primary amide can be dehydrated to the corresponding 6-phenylpyridine-2-carbonitrile.

| Modification Type | Target Site | Method | Reagents/Catalyst | Resulting Structure | Ref. |

| Pyridine Functionalization | C3-Position | Olefination | [RhCp*Cl₂]₂, Cu(OAc)₂ | 3-vinyl-6-phenylpyridine-2-carboxamide analogue | nih.gov |

| Phenyl Functionalization | Phenyl C-H | C-H Arylation | Ru/Pd dual catalysis | 6-(Aryl-phenyl)pyridine-2-carboxamide analogue | rsc.org |

| Amide Modification | Amide Nitrogen | N-Arylation (via synthesis) | 6-Phenylpyridine-2-carbonyl chloride + Arylamine | N-Aryl-6-phenylpyridine-2-carboxamide | mdpi.com, mdpi.com |

Single Crystal X-ray Diffraction Studies

While a single-crystal X-ray structure for the free this compound is not extensively reported in the reviewed literature, substantial structural information can be derived from the analysis of its closely related precursor, 6-phenylpyridine-2-carboxylic acid, and its behavior as a ligand in various metal complexes. bcrec.idmdpi.combcrec.idresearchgate.netscispace.com These studies provide a foundational understanding of the molecule's intrinsic geometric and conformational preferences.

In coordinated metal complexes, the 6-phenylpyridine-2-carboxylate ligand consistently acts as a bidentate chelating agent, utilizing the pyridine nitrogen and a carboxylate oxygen. bcrec.idresearchgate.netsemanticscholar.org This coordination motif dictates a relatively planar arrangement of the pyridine ring and the carboxylate group to facilitate metal binding.

The key conformational feature of the molecule is the dihedral angle between the pyridine ring and the phenyl ring. In the crystal structure of related compounds, this angle is non-zero, indicating a twisted conformation. This twisting is a result of steric hindrance between the ortho-protons of the phenyl group and the proton at the 3-position of the pyridine ring. The carboxamide group (-CONH₂) is expected to be nearly coplanar with the pyridine ring to maximize resonance stabilization.

Table 1: Predicted Bond Lengths and Angles for this compound (Based on Analogous Structures)

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(carbonyl)-O | ~1.24 |

| C(carbonyl)-N(amide) | ~1.33 | |

| C(pyridine)-C(carbonyl) | ~1.52 | |

| C(pyridine)-N(pyridine) | ~1.34 | |

| C(pyridine)-C(phenyl) | ~1.49 | |

| Bond Angle (°) | O-C(carbonyl)-N(amide) | ~122 |

| N(pyridine)-C-C(carbonyl) | ~118 |

Note: These values are estimations based on data from structurally similar compounds and may vary in the actual crystal structure.

The supramolecular assembly of this compound in the solid state would be dominated by a combination of hydrogen bonding and π–π stacking interactions. nankai.edu.cniucr.orgrsc.org

Hydrogen Bonding: The amide group is a classic hydrogen-bonding motif, featuring two N-H donor sites and a C=O oxygen atom that acts as a hydrogen bond acceptor. These functionalities are expected to form robust intermolecular hydrogen bonds, potentially leading to the formation of one-dimensional chains or two-dimensional sheets. iucr.org For instance, molecules can form dimeric structures via R²₂(8) motifs, a common feature in primary amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of this compound in solution, providing detailed information about the proton and carbon environments and their connectivity. uobasrah.edu.iq

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine ring, the phenyl ring, and the amide group. pressbooks.pub The pyridine protons typically appear as a complex splitting pattern in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the carboxamide group and the ring nitrogen. The two amide protons are expected to appear as a single broad signal due to quadrupole broadening and potential exchange with trace amounts of water.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

|---|---|---|---|---|

| H3 (Pyridine) | ~8.1-8.3 | Doublet (d) | 1H | J ≈ 7.8 |

| H4 (Pyridine) | ~7.9-8.1 | Triplet (t) | 1H | J ≈ 7.8 |

| H5 (Pyridine) | ~7.7-7.9 | Doublet (d) | 1H | J ≈ 7.8 |

| H-ortho (Phenyl) | ~7.9-8.1 | Multiplet (m) | 2H | |

| H-meta, para (Phenyl) | ~7.4-7.6 | Multiplet (m) | 3H |

Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. Values can vary based on solvent and concentration.

The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, corresponding to each unique carbon atom in the molecule, assuming slow rotation about the C-C bond connecting the two rings. libretexts.orgdocbrown.info If rotation is fast on the NMR timescale, the number of signals from the phenyl ring may be reduced due to symmetry. The carbonyl carbon of the amide is the most downfield signal, typically appearing around 165-170 ppm. organicchemistrydata.org

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C=O (Amide) | ~166 |

| C2 (Pyridine) | ~150 |

| C6 (Pyridine) | ~157 |

| C4 (Pyridine) | ~137 |

| C3, C5 (Pyridine) | ~122-127 |

| C-ipso (Phenyl) | ~138 |

| C-ortho (Phenyl) | ~129 |

| C-meta (Phenyl) | ~128 |

Note: Predicted chemical shifts are relative to TMS. The specific assignments of C3/C5 and the phenyl carbons would require 2D NMR data for confirmation.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. emerypharma.comemory.eduiranchembook.ir

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. It would clearly show the connectivity within the pyridine ring (H3-H4-H5) and within the phenyl ring, helping to differentiate these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of the protonated carbons (C3, C4, C5 of the pyridine ring and all phenyl carbons except the ipso-carbon).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary (non-protonated) carbons. Key correlations would include:

From the H5 proton of the pyridine ring to the ipso-carbon of the phenyl ring, confirming their connectivity.

From the H3 proton of the pyridine ring to the carbonyl carbon (C=O), confirming the position of the carboxamide group.

From the ortho-protons of the phenyl ring to the C6 carbon of the pyridine ring.

These combined 2D NMR techniques provide a comprehensive and definitive map of the molecular structure of this compound in solution. emerypharma.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. For this compound, an IR spectrum would be crucial for confirming the presence of key functional groups.

Specifically, the primary amide group would exhibit characteristic absorption bands:

N-H Stretching: Typically, two bands would be expected in the region of 3400-3100 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the -NH₂ group.

C=O Stretching (Amide I band): A strong absorption band is expected between 1680 and 1630 cm⁻¹ corresponding to the carbonyl stretch.

N-H Bending (Amide II band): This secondary band, arising from N-H bending coupled with C-N stretching, would likely appear around 1640-1590 cm⁻¹.

Additionally, characteristic peaks for the aromatic rings (both the phenyl and pyridine groups), such as C-H and C=C stretching vibrations, would be anticipated. Without experimental data, a precise data table cannot be generated.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric vibrations and vibrations of non-polar bonds, such as the C-C stretching modes within the phenyl and pyridine rings.

The aromatic ring breathing modes, which often give rise to strong and sharp Raman signals.

A comparative analysis of IR and Raman spectra helps in a more complete assignment of the vibrational modes of the molecule, based on the principle of mutual exclusion for centrosymmetric molecules, and by comparing band intensities for non-centrosymmetric molecules. A data table of Raman shifts is contingent on experimental or computational studies, which are not currently available.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from a ground electronic state to an excited state.

For an aromatic compound like this compound, the UV-Vis spectrum would be expected to show absorptions due to:

π → π* transitions: These high-energy transitions are characteristic of the conjugated π-systems of the phenyl and pyridine rings. Research on the related 6-phenylpyridine-2-carboxylic acid shows strong absorption bands in the UV region, and similar transitions would be expected for the amide. mdpi.com

n → π* transitions: These lower-energy transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms of the amide group, might also be observed, typically as weaker bands at longer wavelengths.

Emission spectroscopy (fluorescence) would measure the light emitted as the excited molecule returns to its ground state. The wavelength and intensity of emission provide insights into the structure and electronic properties of the excited state. The related 6-phenylpyridine-2-carboxylic acid is reported to have an emission peak at 365 nm. mdpi.com

Mass Spectrometric Approaches

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition, and for the elucidation of its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the exact mass of the molecular ion.

For this compound (C₁₂H₁₀N₂O), the theoretical exact mass can be calculated. HRMS analysis would be used to experimentally confirm this exact mass, which in turn confirms the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Formula | Theoretical (Monoisotopic) Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented (typically through collision-induced dissociation), and the resulting product ions are then analyzed.

The fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecular structure. For this compound, key fragmentation pathways would likely involve:

Loss of the amide group (-CONH₂) or parts of it.

Cleavage of the bond between the phenyl and pyridine rings.

Fragmentation of the pyridine or phenyl rings.

Analysis of these fragmentation pathways would allow for the unambiguous confirmation of the connectivity of the atoms within the molecule. A detailed table of fragmentation pathways and corresponding m/z values would require experimental MS/MS data, which is not available in the reviewed literature.

Coordination Chemistry of 6 Phenylpyridine 2 Carboxamide and Its Metallosupramolecular Assemblies

Ligand Design Principles and Potential Coordination Modes of the Pyridine (B92270) Carboxamide Moiety

The pyridine-2-carboxamide framework is a widely utilized and effective chelating motif in coordination chemistry. researchgate.net The design of ligands based on this moiety hinges on the presence of two key donor sites: the nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group. These sites can act in concert to form a stable five-membered chelate ring with a metal ion. The phenyl substituent at the 6-position in 6-phenylpyridine-2-carboxamide introduces significant steric influence, which can direct the coordination geometry of the resulting metal complexes and influence their solid-state packing.

This class of ligands exhibits several potential coordination modes:

Neutral Bidentate (N,O) Coordination: The most common mode involves the pyridine nitrogen and the amide oxygen coordinating to the metal center, acting as a neutral bidentate ligand. This is frequently observed in complexes with various transition metals. ias.ac.in

Anionic Bidentate (N,N) Coordination: The amide proton (N-H) is acidic and can be deprotonated, particularly in the presence of a base. This creates an anionic amidate ligand. Coordination then occurs through the pyridine nitrogen and the deprotonated amide nitrogen. researchgate.netmdpi.com This mode is significant as the strong σ-donor and π-donor capabilities of the deprotonated carboxamide nitrogen can stabilize metal ions in higher oxidation states. researchgate.net

Bridging Modes: While less common for simple mononuclear complexes, the carboxamide group can potentially act as a bridge between two metal centers, although this is more typical for dicarboxamide ligands. rsc.org

The interplay between the pyridine ring's π-system and the amide group's electronic characteristics makes these ligands valuable for creating complexes with specific stereochemical and electronic properties. researchgate.net The phenyl group further extends the ligand's π-system, enhancing the potential for π-π stacking interactions in the solid state, which is a crucial factor in the self-assembly of supramolecular structures.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyridine carboxamide ligands typically involves the direct reaction of the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. ias.ac.intandfonline.com The final structure and coordination mode can be tuned by adjusting the reaction pH, the metal-to-ligand ratio, and the choice of counter-anion. While research specifically detailing this compound is limited, extensive studies on closely related N-substituted pyridine-2-carboxamides provide significant insight into its expected behavior.

Transition Metal Complexes (e.g., Copper(II), Nickel(II), Zinc(II), Cobalt(II), Palladium(II))

Pyridine carboxamide derivatives readily form stable complexes with a range of d-block transition metals.

Zinc(II) Complexes: Mononuclear zinc(II) complexes with N-substituted pyridine-2-carboxamides have been synthesized and characterized. For example, reacting ligands such as N-(furan-2-ylmethyl)-2-pyridinecarboxamide with zinc(II) perchlorate (B79767) yields complexes with the formula Zn(L)₃₂. ias.ac.in X-ray crystallography reveals that the zinc(II) center is chelated by three neutral bidentate (N,O) ligands, resulting in a distorted octahedral geometry. ias.ac.in

Copper(II) Complexes: Copper(II) complexes of N-phenyl-2-pyridinecarboxamide have been prepared, with structures like Cu(L)₂(H₂O)₂₂ confirmed by X-ray diffraction. tandfonline.com Pyridine dicarboxamide ligands have been shown to form trinuclear copper(II) complexes where deprotonated amidic nitrogen atoms are involved in coordination. rsc.org A study on bis(6-phenylpyridine-2-carboxylato)copper(II) (using the related carboxylic acid) showed a structure with two bidentate ligands coordinating to the copper center. scispace.com

Palladium(II) Complexes: The reaction of N-(4-bromophenyl)-pyridine-2-carboxamide with palladium(II) sources leads to the formation of square planar complexes. In these structures, the ligand acts as an anionic bidentate (N,N) donor, coordinating through the pyridine nitrogen and the deprotonated amido nitrogen. mdpi.com

Nickel(II) Complexes: Nickel(II) readily forms complexes with related pyridine dicarboxamide ligands. For instance, N,N′-Bis(2,6-disubstituted-phenyl)-2,6-pyridinedicarboxamides react with NiBr₂ to form neutral, tridentate (O,N,O) complexes. rsc.org Studies on pyridine-carboxamide Schiff bases also report the synthesis of octahedral Ni(II) complexes. dergipark.org.tr Direct C-H cyclonickelation has been achieved with the analogous 6-phenyl-2,2′-bipyridine, suggesting a potential reaction pathway for related ligands. mdpi.com

Cobalt(II) Complexes: The synthesis of a dinuclear cobalt(II) complex with the related 6-phenylpyridine-2-carboxylic acid and 3-aminopyrazole (B16455) has been reported, featuring a 1D chain structure. researchgate.net

The following table summarizes structural data for complexes with ligands analogous to this compound.

| Metal Ion | Ligand (L) | Complex Formula | Geometry | Coordination Mode | Ref. |

| Zn(II) | N-(furan-2-ylmethyl)-2-pyridinecarboxamide | Zn(L)₃₂ | Distorted Octahedral | Neutral (N,O) | ias.ac.in |

| Cu(II) | N-phenyl-2-pyridinecarboxamide | Cu(L)₂(H₂O)₂₂ | Not specified | Neutral (N,O) | tandfonline.com |

| Pd(II) | N-(4-bromophenyl)-pyridine-2-carboxamide | [Pd(L)₂] | Square Planar | Anionic (N,N) | mdpi.com |

| Ni(II) | N,N′-bis(2-ethylphenyl)-2,6-pyridinedicarboxamide | [Ni(L)Br₂] | Tridentate (O,N,O) | Neutral (O,N,O) | rsc.org |

Lanthanide Metal Complexes (e.g., Gadolinium(III))

The coordination chemistry of this compound with lanthanide metals is not as extensively documented as that with transition metals. However, studies on related systems provide a basis for understanding potential interactions. For example, a dinuclear Gd(III) complex has been synthesized using the corresponding 6-phenylpyridine-2-carboxylic acid ligand. mdpi.com In this complex, each Gd(III) ion is eight-coordinated by oxygen atoms from the carboxylate groups, water, and DMF, as well as nitrogen atoms from a co-ligand (1,10-phenanthroline). mdpi.com Another Gd(III) coordination polymer using the same carboxylic acid ligand showed an eight-coordinate Gd(III) ion surrounded exclusively by oxygen donors from the carboxylate groups and water molecules. bcrec.id The synthesis of lanthanide complexes with various other pyridine-carboxylate and polydentate Schiff base ligands has also been reported, often resulting in high coordination numbers (8 or 9) and the formation of polynuclear or polymeric structures. koreascience.krrsc.orgmdpi.comresearchgate.net These examples suggest that this compound could form stable complexes with lanthanides, likely involving N,O-chelation, but specific structural characterizations are not widely available in the literature.

Main Group Metal Complexes (e.g., Lead(II))

Information regarding the synthesis and structural characterization of main group metal complexes specifically with this compound is scarce. Research on the related 6-phenylpyridine-2-carboxylic acid has shown its ability to form complexes with Lead(II), indicating that the pyridine-carboxylate scaffold is a viable ligand for heavier main group elements. bcrec.id However, without direct experimental evidence, the coordination behavior of the carboxamide derivative with main group metals remains an area for future investigation.

Analysis of Coordination Geometries and Electronic Structures in Metal-6-Phenylpyridine-2-carboxamide Complexes

The coordination geometry of metal complexes containing the this compound moiety is dictated by the electronic configuration and preferred coordination number of the metal ion, as well as the steric constraints imposed by the ligands.

Coordination Geometries: As seen with analogous systems, transition metals with a d¹⁰ configuration like Zinc(II) often adopt octahedral geometries when coordinated by three bidentate ligands. ias.ac.in In contrast, d⁸ metals like Palladium(II) typically favor a four-coordinate square planar geometry, which is achieved with two anionic bidentate ligands. mdpi.comnumberanalytics.com Six-coordinate distorted octahedral geometry is common for many first-row transition metals like Ni(II) and Cu(II). dergipark.org.trnumberanalytics.combcrec.id For lanthanides, which are larger and have f-orbitals involved in bonding, higher coordination numbers of 8 or 9 are typical, leading to geometries such as square antiprismatic or tricapped trigonal prismatic. mdpi.combcrec.id

Electronic Structures: Coordination of the ligand to a metal ion induces significant changes in the electronic structure, which can be probed by various spectroscopic techniques.

Infrared (IR) Spectroscopy: The C=O stretching frequency (ν(C=O)) of the amide group is a sensitive probe for coordination. Upon coordination of the amide oxygen to a metal center, this band typically shifts to a lower wavenumber, indicating a weakening of the C=O bond. ias.ac.in

NMR Spectroscopy: In the ¹H NMR spectrum of a diamagnetic complex (e.g., Zn(II) or Pd(II)), the disappearance of the amide N-H proton signal confirms coordination via the deprotonated amido nitrogen. mdpi.com The chemical shifts of the pyridine and phenyl protons are also affected by the coordination event.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes are dominated by ligand-centered (π→π*) and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. These transitions provide information about the electronic environment of the metal center. mdpi.com

The electronic structure of these complexes can be further understood through computational methods like Density Functional Theory (DFT), which can model molecular orbitals and predict electronic transitions. arabjchem.orgresearchgate.net

Self-Assembly and Supramolecular Architectures in Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Derivatives

Supramolecular chemistry relies on non-covalent interactions to build complex, higher-order structures from molecular components. nih.gov Ligands like this compound are excellent candidates for constructing coordination polymers and Metal-Organic Frameworks (MOFs) due to their defined coordination vectors and ability to engage in secondary interactions. mdpi.commdpi.com

The assembly of these supramolecular architectures is driven by several key interactions:

Coordination Bonds: The primary interaction involves the formation of coordination bonds between the ligand's donor atoms (N, O, or N, N) and the metal centers, which act as nodes to link the ligands into 1D, 2D, or 3D networks. nih.gov

Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an acceptor. These interactions can link adjacent complex units, extending the dimensionality of the structure. For example, intermolecular N-H···O hydrogen bonds have been observed to connect individual complex molecules into 1D chains or 2D sheets. bcrec.idsemanticscholar.org

π-π Stacking: The aromatic pyridine and phenyl rings are capable of significant π-π stacking interactions. These interactions play a crucial role in organizing the polymer chains or layers in the crystal lattice, leading to robust 3D supramolecular networks. mdpi.comnih.gov

A new Gd(III) coordination polymer synthesized with the related 6-phenylpyridine-2-carboxylic acid ligand formed a 1D chain structure that was further extended into a 3D network through π-π stacking interactions. bcrec.idbcrec.id Similarly, a trinuclear Zn(II) complex was shown to form a 3D network via intermolecular hydrogen bonds. semanticscholar.org These examples highlight the capacity of the this compound scaffold to direct the self-assembly of intricate and stable supramolecular structures with potentially interesting functional properties.

Computational and Theoretical Investigations of 6 Phenylpyridine 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for studying the structure and reactivity of organic molecules. For derivatives and analogues of 6-phenylpyridine-2-carboxamide, DFT calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311g+(2d,p) to achieve a balance between accuracy and computational cost. mdpi.comrsc.orgacs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

In a DFT study on the closely related 6-phenylpyridine-2-carboxylate ligand, the electronic structure was analyzed to understand its behavior within a metal complex. mdpi.com The calculations revealed the energy levels of the frontier orbitals. A smaller energy gap generally implies higher reactivity and suggests the possibility of intramolecular charge transfer. mdpi.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies for a Related Ligand Data derived from DFT calculations on the 6-phenylpyridine-2-carboxylate ligand at the B3LYP/6-31G level of theory. mdpi.com*

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -0.66 |

| LUMO | -1.41 |

| HOMO | -6.21 |

| HOMO-1 | -6.82 |

| Energy Gap (ΔE) | 4.80 |

Analysis of the molecular orbitals provides a detailed picture of the electron density distribution. For the related 6-phenylpyridine-2-carboxylate ligand, DFT calculations showed that the HOMO is primarily localized on the phenyl group, while the LUMO is distributed across the pyridine-carboxylate fragment. mdpi.com This separation of electron density in the frontier orbitals is characteristic of a π-conjugated system and is crucial for understanding charge transfer processes, which are important in applications like photocatalysis and materials science. mdpi.comresearchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, revealing the nature of bonding and charge transfer between orbitals. bohrium.com

Before calculating properties, the molecule's geometry must be optimized to find its lowest energy structure. DFT calculations are used to explore the potential energy surface and identify stable conformers. acs.org A key structural feature of this compound is the dihedral angle between the pyridine (B92270) and phenyl rings. In a computational study of the parent carboxylic acid, this angle was calculated to be 15.5° in its optimized, isolated state. mdpi.com This twisting is a result of steric hindrance between ortho-hydrogens on the two rings.

The conformation of the amide group is also significant. While acyclic secondary amides strongly favor a trans conformation, intramolecular hydrogen bonding can stabilize a cis conformation. acs.org In this compound, an intramolecular hydrogen bond between one of the amide protons and the pyridine nitrogen could influence the conformational preference, potentially favoring a planar arrangement that includes the amide group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to explore its conformational flexibility in solution. This would involve simulating the rotation around the C-C bond connecting the phenyl and pyridine rings and the C-N bond of the amide group. Furthermore, MD simulations with explicit solvent molecules (e.g., water, ethanol) would elucidate the specific hydrogen bonding patterns and other non-covalent interactions between the solute and solvent, offering a deeper understanding of its solubility and behavior in different media. google.com

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules - QTAIM)

Understanding the non-covalent interactions that dictate how molecules pack in the solid state is crucial for crystal engineering and materials design.

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The surface is generated based on the electron distribution of the molecule, and the distance from the surface to the nearest nucleus inside and outside is mapped with colors. Red spots indicate close contacts (strong interactions like hydrogen bonds), blue indicates longer contacts, and white indicates contacts around the van der Waals separation. mdpi.combohrium.com

Studies on metal complexes containing the 6-phenylpyridine-2-carboxylate ligand have utilized Hirshfeld analysis to detail the crystal packing. mdpi.commdpi.comnih.gov These analyses provide a quantitative breakdown of the different intermolecular contacts. For instance, in a Cu(II) complex, H···H contacts were the most significant contribution to the Hirshfeld surface, followed by O···H/H···O and N···H/H···N contacts. mdpi.comnih.gov

Table 2: Percentage Contribution of Intermolecular Contacts for a Cu(II) Complex of 6-Phenylpyridine-2-carboxylate Data from Hirshfeld surface analysis of [CuL1L2(CH3COO)2(H2O)]·H2O, where L1 is 6-phenylpyridine-2-carboxylate. mdpi.com

| Contact Type | Contribution (%) |

| H···H | 46.6 |

| O···H / H···O | 14.2 |

| N···H / H···N | 13.8 |

| C···H / H···C | 10.2 |

Quantum Theory of Atoms in Molecules (QTAIM) provides another rigorous method for analyzing intermolecular interactions. QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. bohrium.com By locating bond critical points (BCPs) between atoms, it can characterize the nature of interactions, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. This method could be applied to this compound to precisely characterize the strength and nature of potential intramolecular hydrogen bonds and other non-covalent interactions that influence its conformation and crystal packing. bohrium.com

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical calculations are instrumental in predicting and interpreting various types of spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate the excited states of molecules, allowing for the prediction of UV-visible absorption spectra. academie-sciences.fr The calculated excitation wavelengths can be correlated with experimental data to confirm the formation of a compound and understand its electronic transitions. academie-sciences.fr

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds. By comparing the calculated infrared (IR) spectrum with an experimental one, researchers can confirm the structure of the synthesized molecule and assign specific absorption bands to particular vibrational modes. mdpi.comrsc.org For example, in studies of related metal complexes, the calculated shifts in the carboxylate stretching frequencies upon coordination to a metal ion were consistent with experimental IR data. mdpi.comnih.gov

Reaction Mechanism Studies of this compound Transformations

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction mechanisms involved in the transformations of organic molecules. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), have provided profound insights into its reactivity. These investigations have largely focused on two key areas: the functionalization of the C-H bonds within the phenylpyridine framework and transformations involving the carboxamide group.

C-H Activation Mechanisms

The phenylpyridine scaffold is a common motif in organometallic chemistry, often undergoing directed C-H activation where the pyridine nitrogen atom acts as a directing group. Computational studies on the closely related 2-phenylpyridine (B120327) (2-PhPy) have detailed the mechanisms of metal-catalyzed C-H activation, which are directly applicable to understanding the behavior of this compound. These reactions are crucial for creating new carbon-carbon and carbon-heteroatom bonds.

Theoretical studies have explored the C-H activation of 2-phenylpyridine catalyzed by various transition metals, including rhodium, ruthenium, palladium, and copper. acs.orgnih.govrsc.org A common mechanistic pathway is the Concerted Metalation-Deprotonation (CMD) or Ambiphilic Metal-Ligand Assistance (AMLA) pathway. acs.orgresearchgate.net In this process, the reaction proceeds through a cyclic transition state where the C-H bond is broken and a new metal-carbon bond is formed simultaneously with the assistance of a ligand, typically a carboxylate.

Similarly, a combined mass spectrometry and DFT study on the carboxylate-assisted C-H activation of 2-phenylpyridine with ruthenium, palladium, and copper has elucidated the key intermediates and transition states. rsc.orgnih.gov The calculations revealed a six-membered transition state involving the metal center, the phenylpyridine, and the carboxylate ligand. nih.gov The activation energy for the hydrogen transfer from the phenylpyridine to the acetate (B1210297) ligand was found to be significantly influenced by the metal center. nih.gov

A computational study on the rhodium-catalyzed C-H functionalization of 2-phenylpyridine with diazoalkanes further supports a mechanism involving initial cyclometalation. nih.gov This is followed by ligand exchange, nitrogen extrusion to form a carbene complex, and subsequent migratory insertion to yield the functionalized product. nih.gov

The key energetic data from these computational studies on analogous systems provide a strong indication of the mechanistic pathways for C-H activation of this compound.

| Transformation | Catalyst System | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Reference |

| C-H Activation | [RhCp*Cl₂]₂ / AgSbF₆ / Cu(OAc)₂ | Acetate-assisted C-H activation | 14.6 | acs.org |

| C-H Activation | [(C₆H₆)Ru(OAc)]⁺ | Proton transfer to acetate ligand | 15.3 (64 kJ/mol) | nih.gov |

| C-H Activation | [Cu(OAc)(2-PhPy)]⁺ | Proton transfer to acetate ligand | 33.2 (139 kJ/mol) | nih.gov |

| C-H Functionalization | Rh(II) acetate | Cyclometalation/Carbene insertion | - | nih.gov |

Table 1: Summary of Computational Findings for C-H Activation of Phenylpyridine Analogs.

Transformations of the Carboxamide Group

The carboxamide functional group itself can undergo various transformations, and computational studies have shed light on the mechanisms of these reactions. Key transformations include hydrolysis, reduction, and cross-coupling reactions involving the cleavage of the robust amide C-N bond.

The activation of the amide bond is a significant challenge due to its resonance stabilization. rsc.org Transition metal catalysis has emerged as a powerful strategy to achieve this. DFT studies have shown that the oxidative addition of a low-valent metal catalyst, such as nickel(0) or palladium(0), into the amide C-N bond is a key step in many cross-coupling reactions. rsc.orgscispace.com This is often the rate-determining step in the catalytic cycle.

For example, in the nickel-catalyzed amidation of methyl esters, which proceeds via a related acyl-heteroatom bond cleavage, DFT computations have supported a mechanism involving the oxidative addition of the Ni(0) complex to the acyl C-O bond. scispace.com A similar mechanism is proposed for the transamidation of tertiary amides, where a LiHMDS-mediated nucleophilic addition is the rate-determining step according to DFT calculations. scispace.com

The hydrolysis of the amide bond, another fundamental transformation, can also be studied computationally. While specific studies on this compound are scarce, general mechanisms for amide hydrolysis under acidic or basic conditions involve the formation of a tetrahedral intermediate. Computational models can predict the energy barriers for the formation and breakdown of this intermediate.

| Transformation | Catalyst/Reagent | Proposed Mechanistic Feature | Key Computational Insight | Reference |

| Transamidation | Ni or Pd catalysts | Oxidative addition to amide C-N bond | Rate-determining step | rsc.org |

| Transamidation | LiHMDS | Nucleophilic addition to carbonyl | Rate-determining step | scispace.com |

| Amide Coupling | Carboxylic Acids | Meisenheimer complex formation | Stepwise mechanism with a high activation barrier for ipso-substitution with carbonate | nih.gov |

Table 2: Computationally Studied Mechanistic Features of Amide Transformations.

Catalytic Applications of 6 Phenylpyridine 2 Carboxamide Metal Complexes

Photocatalytic Reduction Reactions (e.g., CO2 Reduction)

Complexes based on 6-phenylpyridine ligands are actively investigated for the photocatalytic reduction of carbon dioxide (CO2), a critical process for converting a greenhouse gas into valuable chemical feedstocks and fuels. nih.gov The ligand structure plays a crucial role in the stability and electronic properties of the metal complexes, which in turn influences their photocatalytic performance. nih.govbcrec.id

The efficiency and selectivity of these catalytic systems are paramount. Research has focused on various metal centers, including rare earth and transition metals, to optimize product yields and selectivities.

For instance, a dinuclear Gadolinium(III) complex, [Gd2(L)4(Phen)2(H2O)2(DMF)2]·2H2O·2Cl, where L is the 6-phenylpyridine-2-carboxylate anion, demonstrated notable activity for CO2 reduction under UV-vis light irradiation. mdpi.com After three hours, the reaction yielded 22.1 µmol/g of carbon monoxide (CO) and 6.0 µmol/g of methane (B114726) (CH4), achieving a selectivity of 78.5% for CO. mdpi.com The sustained increase in product over time indicated that the photocatalytic process was continuous. mdpi.com

Another study involving a Gadolinium(III) coordination polymer with 6-phenylpyridine-2-carboxylic acid and 4,4'-bipyridine (B149096) ligands, {[Gd(L1)3(H2O)2]•L2}n, showed even higher efficiency and remarkable selectivity for CO. bcrec.idresearchgate.net The yield of CO increased from 18.2 µmol/g in the first hour to 60.3 µmol/g after three hours, with a CO selectivity of 100%. bcrec.idresearchgate.net These results underscore how the coordination environment around the catalytic metal center is vital for determining both activity and product selectivity. mdpi.com

A Copper(II) complex incorporating 6-phenylpyridine-2-carboxylate also showed potential for photocatalytic CO2 reduction, highlighting the versatility of the ligand with different metal ions. nih.gov

Table 1: Performance of 6-Phenylpyridine-2-carboxylate Metal Complexes in Photocatalytic CO₂ Reduction

| Catalyst | Products | Yield (after 3 hours) | CO Selectivity | Reference |

|---|---|---|---|---|

| Dinuclear Gd(III) Complex | CO, CH₄ | 22.1 µmol/g (CO), 6.0 µmol/g (CH₄) | 78.5% | mdpi.com |

| Gd(III) Coordination Polymer | CO | 60.3 µmol/g | 100% | bcrec.idresearchgate.net |

The photocatalytic activity of these complexes is fundamentally governed by their photophysical properties. The process begins with the absorption of light, which promotes the complex to an electronically excited state. nih.gov This excited state must have a sufficiently long lifetime to engage in the chemical reactions of the catalytic cycle. nih.gov

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is critical. mdpi.com In complexes of 6-phenylpyridine derivatives, the HOMO and LUMO are often associated with the π-orbitals of the aromatic ligand system. mdpi.com Upon complexation with a metal, these energy levels are modified, influencing the absorption spectrum and the energy of the excited state. nih.gov

The primary mechanism for activating a substrate like CO2 in many photocatalytic systems is through energy transfer or electron transfer. In Dexter energy transfer, a triplet excited state of the photocatalyst transfers its energy to the substrate molecule through a two-electron exchange process. pnas.orgresearchgate.net This generates an excited state of the substrate, which can then undergo bond-forming reactions. researchgate.net Alternatively, a photoinduced electron transfer can occur, where the excited photocatalyst either donates an electron to or accepts an electron from the substrate, initiating a redox cycle. nih.gov For CO2 reduction, the process typically involves the reduction of the catalytic metal center, which then binds and reduces the CO2 molecule. researchgate.net

Oxidation Reactions (e.g., Benzyl (B1604629) Alcohol Oxidation)

Beyond reduction reactions, metal complexes of 6-phenylpyridine-2-carboxylic acid have been successfully employed as catalysts for oxidation reactions. The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, and these complexes offer a route using mild oxidants like molecular oxygen (O2). bcrec.idsemanticscholar.org

A trinuclear Zinc(II) complex, [Zn3(L1)4(L2)2(CH3COO)2] (where HL1 is 6-phenylpyridine-2-carboxylic acid), was shown to be an active catalyst for the oxidation of benzyl alcohol to benzaldehyde (B42025). semanticscholar.orgbcrec.id Under an O2 pressure of 0.5 MPa at 90 °C, the catalyst achieved a 78.2% conversion of benzyl alcohol with a 50.8% yield of benzaldehyde after 3 hours. semanticscholar.org

Similarly, a Nickel(II) complex, [Ni(L)2(H2O)2] (where HL is 6-phenylpyridine-2-carboxylic acid), also demonstrated good catalytic performance for the same reaction. bcrec.idbcrec.id At 90 °C and under an O2 pressure of 0.7 MPa, this complex resulted in a benzyl alcohol conversion of 49.1% and a benzaldehyde yield of 45.2% after just 2 hours, with a high selectivity of 92.0% for the aldehyde product. bcrec.idbcrec.id

Table 2: Catalytic Oxidation of Benzyl Alcohol using 6-Phenylpyridine-2-carboxylate Metal Complexes

| Catalyst | Reaction Time | Conversion (%) | Benzaldehyde Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Trinuclear Zn(II) Complex | 3 h | 78.2% | 50.8% | - | semanticscholar.org |

| Ni(II) Complex | 2 h | 49.1% | 45.2% | 92.0% | bcrec.idbcrec.id |

Mechanistic Pathways in Catalytic Cycles Involving 6-Phenylpyridine-2-carboxamide Ligands

Understanding the mechanistic pathway is key to optimizing catalyst performance. For catalytic reactions involving phenylpyridine-type ligands, several general mechanisms have been proposed.

In many transition metal-catalyzed reactions, such as C-H functionalization or cross-coupling, the cycle often involves a change in the oxidation state of the metal. mdpi.comnih.gov A common pathway is the Pd(II)/Pd(IV) cycle. mdpi.comnih.gov This cycle typically begins with the coordination of the substrate to the Pd(II) center, followed by an oxidative addition step that generates a Pd(IV) intermediate. mdpi.com The final product is then formed via reductive elimination, which regenerates the active Pd(II) catalyst. nih.gov The rigid 2-phenylpyridine (B120327) ligand structure is known to stabilize higher oxidation state intermediates, making such pathways feasible. mdpi.com

For photocatalytic CO2 reduction, the cycle is initiated by light excitation of the photosensitizer (which can be the catalyst itself). researchgate.net This is followed by a series of single-electron transfers (SET) to the catalytic center, leading to a reduced metal species. researchgate.net This highly reactive, low-valent metal center can then activate CO2, often by direct coordination. Subsequent proton-coupled electron transfer steps lead to the cleavage of C-O bonds and the formation of products like CO or CH4, regenerating the catalyst's initial state. researchgate.netnih.gov

In oxidation catalysis, such as the alcohol oxidation mentioned previously, the mechanism can involve radical intermediates. beilstein-journals.org A proposed pathway could involve the formation of a high-valent metal-oxo species which then abstracts a hydrogen atom from the alcohol (a "radical rebound" mechanism). beilstein-journals.org Alternatively, the reaction may proceed through a concerted pathway without discrete radical intermediates.

Catalyst Stability and Recyclability Studies

The recyclability of the [Ni(L)2(H2O)2] complex used in benzyl alcohol oxidation was explicitly tested. bcrec.idbcrec.id The catalyst could be recovered by simple centrifugation and reused. The study found that the catalyst could be used for at least four consecutive cycles with only a slight decrease in its catalytic activity. bcrec.idbcrec.id This demonstrates the high stability of the complex under the reaction conditions and its potential for application in more sustainable chemical processes. rsc.org Such stability is often attributed to the strong chelation of the ligand to the metal center, which prevents leaching or decomposition of the active species. nih.gov

Molecular Interaction Studies and Structure Activity Relationships of 6 Phenylpyridine 2 Carboxamide Analogues

Investigation of Binding Modes with Biological Macromolecules (e.g., Proteins, Enzymes, Nucleic Acids)

The interaction of 6-phenylpyridine-2-carboxamide analogues with biological macromolecules is a complex interplay of various non-covalent forces. The specific nature and strength of these interactions dictate the binding affinity and selectivity of the compounds.

Hydrogen bonds are pivotal in the binding of this compound analogues to their biological targets. The carboxamide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing for robust interactions with amino acid residues in protein binding pockets. For instance, the amide NH can form a hydrogen bond with the backbone carbonyl oxygen of an amino acid, while the carbonyl oxygen of the amide can accept a hydrogen bond from residues such as tyrosine, serine, or threonine. The nitrogen atom of the pyridine (B92270) ring can also act as a hydrogen bond acceptor. In studies of related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, the introduction of a pyridine moiety was found to enhance activity, suggesting that the pyridine nitrogen's ability to form hydrogen bonds is critical for the ligand/protein complex formation mdpi.com.

The aromatic nature of both the phenyl and pyridine rings in this compound facilitates π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site of a protein. These interactions, arising from the alignment of the π-orbitals of the aromatic systems, contribute significantly to the binding affinity. The planarity of the pyridine and phenyl rings allows for optimal orbital overlap, leading to stable complex formation. The importance of such interactions is highlighted in studies of various pyridine-containing compounds where π–π stacking plays a crucial role in the formation of supramolecular structures.

The phenyl group of this compound and any alkyl or other nonpolar substituents on its analogues can engage in hydrophobic interactions with nonpolar regions of a protein's binding pocket. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the protein upon binding. The contribution of hydrophobic interactions can be substantial, and modifications to the hydrophobic portions of the molecule are a common strategy in drug design to modulate binding affinity and selectivity. For instance, in a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, elongating a side chain to better fit into a hydrophobic cleft was shown to enhance inhibitory activity mdpi.com.

Allosteric Modulation Mechanisms at Receptors (e.g., Muscarinic Acetylcholine (B1216132) Receptors)

Analogues of this compound, specifically compounds with 4-phenylpyridin-2-one and 6-phenylpyrimidin-4-one scaffolds, have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) nih.govnih.gov. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. This binding induces a conformational change in the receptor that can enhance the affinity and/or efficacy of the orthosteric ligand.

Studies on these related PAMs have shown that their allosteric effects are primarily governed by a modulation of the agonist's affinity nih.govmonash.edu. The degree of positive cooperativity was observed to be greater with higher efficacy agonists nih.gov. This suggests that the conformational changes induced by the binding of these allosteric modulators stabilize a receptor state that has a higher affinity for the agonist. The mechanism of action for these novel scaffolds appears to be largely consistent with that of previously described M1 mAChR PAMs, indicating a potentially generalized mechanism for this class of compounds nih.gov.

The following table summarizes the pharmacological properties of some 6-phenylpyrimidin-4-one analogues as M1 mAChR PAMs, demonstrating the influence of structural modifications on their allosteric activity nih.gov.

| Compound | Modification | ΔpEC50 at 10 µM | ΔBaseline at 10 µM |

|---|---|---|---|

| MIPS1780 | Lead Compound | 0.8 ± 0.1 | 11 ± 2 |

| Analogue 1 | Core Modification | 0.5 ± 0.1 | 5 ± 1 |

| Analogue 2 | Pendant Modification | 1.0 ± 0.2 | 15 ± 3 |

This interactive table allows for the sorting and filtering of data related to the allosteric modulation of M1 mAChRs by 6-phenylpyrimidin-4-one analogues.

Exploration of Molecular Targets and Biochemical Pathways (e.g., Viral RNA Replication Inhibition, Enzyme Inhibition)

The this compound scaffold and its analogues have been investigated for their potential to interact with a variety of molecular targets and modulate different biochemical pathways.

One significant area of investigation is their antiviral activity. A related compound, N-phenylpyridine-3-carboxamide (NPP3C), has been shown to inhibit the replication of Dengue virus (DENV) nih.gov. Mechanistic studies revealed that NPP3C targets a post-entry step in the viral life cycle, specifically impeding the viral RNA replication step nih.gov. This compound was also found to inhibit the replication of other flaviviruses like West Nile virus and Zika virus nih.gov. Structure-activity relationship studies on NPP3C analogues highlighted that both the pyridine group and the central carboxamide scaffold are crucial for antiviral activity nih.gov.

Furthermore, various pyridine carboxamide derivatives have been explored as inhibitors of enzymes. For example, pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy nih.gov. Additionally, certain 6-formyl-pyridine-2-carboxylate derivatives have demonstrated inhibitory activity against telomerase, an enzyme implicated in cancer nih.gov. The versatility of the pyridine carboxamide scaffold suggests its potential to be adapted to target a wide range of enzymes and biochemical pathways.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Derivations for Molecular Efficacy

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, these studies have provided valuable insights for optimizing their molecular efficacy.

SAR studies on 4-phenylpyridin-2-one and 6-phenylpyrimidin-4-one M1 mAChR PAMs have demonstrated that modifications to the core structure and the pendant biaryl motif can have nuanced effects on their allosteric properties nih.gov. For instance, alterations to the central core and the "top motif" of the lead compounds resulted in significant changes in their ability to potentiate the effect of acetylcholine nih.gov.

In the context of antiviral activity, SAR studies of N-phenylpyridine-3-carboxamide revealed that substitution of the pyridine ring with a phenyl group or modification of the carboxamide linker led to a loss of activity against DENV nih.gov. This underscores the specific structural requirements for potent inhibition of viral replication.

QSAR models have been developed for various series of carboxamide-containing compounds to correlate their structural features with their biological activities. For example, 3D-QSAR studies on substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides as antitubercular agents have helped in designing new molecules with improved activity mdpi.com. While a specific QSAR model for this compound analogues is not extensively reported, the principles from related series can be applied. These models typically use descriptors related to electronic, steric, and hydrophobic properties to predict biological activity.

Emerging Research Directions and Future Perspectives for 6 Phenylpyridine 2 Carboxamide

Development of Novel Synthetic Methodologies for Diversified Analogues and Derivatives

The exploration of the chemical space around the 6-phenylpyridine-2-carboxamide core is critical for establishing structure-activity relationships and discovering new applications. Future synthetic efforts are expected to focus on creating a diverse library of analogues with tailored electronic and steric properties.

Novel synthetic strategies are moving beyond traditional methods to embrace more efficient and versatile approaches. Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for introducing a wide array of substituents onto both the pyridine (B92270) and phenyl rings. Methodologies like the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl groups at different positions, thereby modulating the compound's photophysical or biological properties. Similarly, C-H activation techniques are emerging as a step-economical approach to directly functionalize the pyridine scaffold, avoiding the need for pre-functionalized starting materials.

Another promising direction is the development of multicomponent reactions, which allow for the construction of complex molecular architectures in a single step from simple precursors. These methods offer a rapid and efficient route to a wide range of substituted pyridine derivatives. Furthermore, flow chemistry techniques are being explored to enable safer, more scalable, and highly controlled synthesis of these compounds and their intermediates.

The diversification of the carboxamide moiety is also a key area of interest. By reacting the parent carboxamide with a variety of amines or other nucleophiles, a library of derivatives with different functional groups can be generated. This allows for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen-bonding capabilities, which are crucial for applications in materials science and medicinal chemistry.

A summary of potential synthetic strategies for generating diversified analogues is presented in Table 1.

| Synthetic Strategy | Description | Potential for Diversification |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Sonogashira to introduce various substituents on the aromatic rings. | High: A wide range of commercially available boronic acids, alkenes, and alkynes can be used. |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the pyridine or phenyl C-H bonds. | High: Enables late-stage functionalization and access to novel substitution patterns. |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials to build the core structure. | Moderate to High: Depends on the specific reaction, but can rapidly generate complexity. |

| Modification of the Carboxamide Group | Amidation, hydrolysis, reduction, or conversion to other functional groups. | High: A vast number of amines and other reagents can be used to modify the carboxamide. |

Application of Advanced Spectroscopic Techniques for Real-Time and Dynamic Studies

A deeper understanding of the behavior of this compound in various environments necessitates the use of advanced spectroscopic techniques capable of real-time and dynamic measurements. These methods are crucial for elucidating reaction mechanisms, studying conformational changes, and monitoring interactions with other molecules.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, will continue to be a cornerstone for structural elucidation of novel analogues. Furthermore, dynamic NMR (DNMR) can be employed to study conformational dynamics, such as restricted rotation around the phenyl-pyridine bond or the amide bond, providing insights into the molecule's flexibility and the energy barriers associated with these processes. The use of 15N NMR can offer valuable information about the electronic environment of the nitrogen atoms in the pyridine ring and the carboxamide group, which is particularly relevant for understanding coordination chemistry and hydrogen bonding interactions.

Fluorescence spectroscopy is another powerful tool, especially for real-time monitoring of molecular interactions and dynamic processes. By incorporating fluorescent moieties into the this compound scaffold, it is possible to create molecular probes that report on their local environment. For instance, changes in fluorescence intensity or wavelength upon binding to a metal ion or a biological macromolecule can be used to quantify these interactions and study their kinetics. Time-resolved fluorescence spectroscopy can provide information on the excited-state dynamics of these molecules, which is essential for the design of luminescent materials.

In-situ infrared (IR) and Raman spectroscopy can be utilized to monitor the progress of chemical reactions involving this compound in real-time. By tracking the appearance and disappearance of characteristic vibrational bands, researchers can gain mechanistic insights and optimize reaction conditions. These techniques are particularly valuable for studying reactions in solution and on surfaces.

Rational Design of Functional Materials Based on this compound Coordination Chemistry

The ability of the this compound scaffold to act as a versatile ligand for metal ions opens up exciting possibilities for the rational design of functional materials with tailored properties. The pyridine nitrogen and the carboxamide oxygen and nitrogen atoms can all participate in coordination, leading to a rich and diverse coordination chemistry.

A major area of focus is the development of metal-organic frameworks (MOFs) and coordination polymers. By carefully selecting the metal ions and modifying the this compound ligand, it is possible to construct porous materials with applications in gas storage and separation, catalysis, and sensing. The phenyl group can be functionalized to introduce additional binding sites or to tune the pore size and chemical environment within the framework. The carboxamide group can participate in hydrogen bonding, which can play a crucial role in the self-assembly and stability of the resulting structures.

The development of luminescent materials is another promising avenue. Coordination of this compound derivatives to lanthanide or transition metal ions can lead to complexes with interesting photophysical properties. The organic ligand can act as an "antenna" that absorbs light and transfers the energy to the metal center, which then emits light at a characteristic wavelength. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. For example, palladium(II) complexes of similar tridentate ligands have shown potential for efficient triplet emission.

Furthermore, the self-assembly of this compound derivatives into supramolecular structures is an area of growing interest. Through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination, these molecules can form well-defined architectures like gels, liquid crystals, and nanoparticles. These materials could have applications in areas such as drug delivery and electronics.

Integration of Advanced Computational Chemistry in Predictive Modeling and Drug Design Principles

Advanced computational chemistry techniques are becoming indispensable tools for accelerating the discovery and development of new molecules based on the this compound scaffold. These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of compounds with desired activities.

Molecular docking is a powerful technique used to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or a receptor. This approach can be used to screen virtual libraries of this compound analogues against a specific protein target to identify potential drug candidates. For instance, docking studies have been employed to investigate the potential of related pyridine carboxamide derivatives as urease inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of untested compounds and to guide the design of more potent analogues. Such studies have been successfully applied to other classes of pyridine derivatives.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. DFT can be used to calculate properties such as molecular orbital energies, charge distributions, and vibrational frequencies, which can help to rationalize experimental observations and to predict the behavior of new molecules. For example, DFT has been used to study the C-H activation of phenylpyridines.

These computational approaches, when used in synergy with experimental work, can significantly streamline the design and optimization process for new functional molecules and potential therapeutic agents based on the this compound framework.

Deepening Understanding of Molecular Recognition and Biochemical Pathways of this compound Analogues

A fundamental understanding of how this compound analogues interact with biological systems is crucial for their development as therapeutic agents. Future research will focus on elucidating the principles of molecular recognition that govern their binding to specific biological targets and on unraveling the biochemical pathways they may modulate.

The study of molecular recognition involves understanding the non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, that drive the binding of a small molecule to a biological macromolecule. For this compound analogues, the carboxamide group is a key player in molecular recognition, as it can act as both a hydrogen bond donor and acceptor. The pyridine and phenyl rings can participate in π-π stacking and hydrophobic interactions. By systematically modifying the structure of the molecule and studying its binding to a target protein using techniques like X-ray crystallography and NMR spectroscopy, it is possible to map out the key interactions and to design molecules with improved affinity and selectivity.